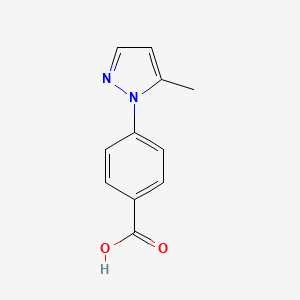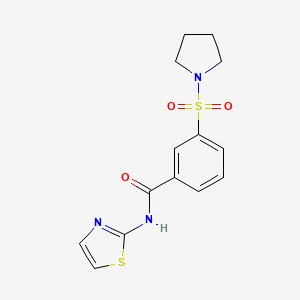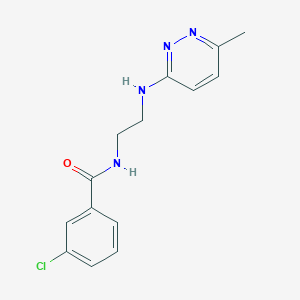![molecular formula C20H22N4O2S2 B2507322 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1797591-44-6](/img/structure/B2507322.png)
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide" is a heterocyclic compound that likely exhibits biological activity due to the presence of the benzo[d]thiazol and piperidinyl groups. These structural motifs are common in molecules with pharmacological properties, such as antihistaminic activity, as seen in related compounds . The presence of a thiophene moiety could also contribute to the compound's chemical behavior and potential biological interactions.
Synthesis Analysis
The synthesis of related N-heterocyclic 4-piperidinamines involves cyclodesulfurization of thioureas, followed by alkylation and deprotection steps . Similarly, substituted piperidines can be synthesized from N,N-bis[(benzotriazol-1-yl)methyl]amines through reactions with allyltrimethylsilanes . These methods provide a framework for the synthesis of complex piperidine derivatives, which could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has been determined by X-ray diffraction, revealing a planar benzothiazol ring and a chair conformation of the piperidin ring . This information is valuable for understanding the conformational preferences of the benzothiazol-piperidinyl moiety in the target compound.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve the functional groups present in its structure. For instance, the oxalamide moiety could participate in nucleophilic acyl substitution reactions, while the piperidinyl group might undergo reactions typical for secondary amines. The thiophene ring could also engage in electrophilic aromatic substitution reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems suggests potential for intermolecular interactions such as hydrogen bonding and π-π stacking, which would affect its solubility, melting point, and other physicochemical parameters. The compound's spectral data, such as NMR, IR, and mass spectrometry, would provide further insights into its structure and properties .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into the synthesis and properties of compounds related to N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has explored the creation of various derivatives and their potential applications. Studies have focused on synthesizing compounds with similar structural motifs, examining their chemical behavior, and evaluating their potential in various applications. For instance, the synthesis of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety has demonstrated potent anti-tumor agents against hepatocellular carcinoma (HepG2) cell lines, suggesting that similar compounds could hold therapeutic value in cancer treatment (Gomha, Edrees, & Altalbawy, 2016). Additionally, the synthesis and characterization of piperidine-based thiazole, thiadiazole, and triazole derivatives have been explored for their anti-arrhythmic activity, indicating potential applications in cardiovascular disorders (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Biological Activities and Therapeutic Potential
The exploration of compounds with structural similarities to this compound has revealed various biological activities, suggesting potential therapeutic applications. For example, the design and synthesis of inhibitors targeting Plasmodium falciparum and Plasmodium vivax N-Myristoyltransferases have been guided by optimizing ligand efficiency, leading to compounds with potential application in malaria treatment (Rackham et al., 2014). Another study focused on the synthesis and antimicrobial activity of piperidine substituted benzothiazole derivatives, highlighting their potential as antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).
Molecular Interaction Studies
Investigations into the molecular interactions of analogous compounds have provided insights into their potential mechanisms of action and interaction with biological targets. For instance, the molecular interaction of a piperidin-1-yl based antagonist with the CB1 cannabinoid receptor has been studied, offering a deeper understanding of receptor-ligand interactions and guiding the development of targeted therapies (Shim et al., 2002).
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests potential interactions with various biological targets
Mode of Action
The compound’s structure, which includes a benzothiazol ring and a piperidin ring, suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Propriétés
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c25-18(19(26)22-13-15-4-3-11-27-15)21-12-14-7-9-24(10-8-14)20-23-16-5-1-2-6-17(16)28-20/h1-6,11,14H,7-10,12-13H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNAIHUJEXICAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2507246.png)
![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2507248.png)
![N-(butan-2-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507251.png)







![Benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2507262.png)